molecular formula C29H21FN2O2S B11130021 (2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one

(2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one

Cat. No.: B11130021
M. Wt: 480.6 g/mol
InChI Key: OHTQRSQDPBYCTQ-UBKPWBPPSA-N
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Description

(2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-chlorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one
  • (2E)-1-(4-bromophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one
  • (2E)-1-(4-iodophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one lies in its fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound may exhibit enhanced stability and selectivity in biological systems.

Properties

Molecular Formula

C29H21FN2O2S

Molecular Weight

480.6 g/mol

IUPAC Name

(E)-1-(4-fluorophenyl)-3-[4-[5-(4-methoxyphenyl)-3-thiophen-2-ylpyrazol-1-yl]phenyl]prop-2-en-1-one

InChI

InChI=1S/C29H21FN2O2S/c1-34-25-15-9-21(10-16-25)27-19-26(29-3-2-18-35-29)31-32(27)24-13-4-20(5-14-24)6-17-28(33)22-7-11-23(30)12-8-22/h2-19H,1H3/b17-6+

InChI Key

OHTQRSQDPBYCTQ-UBKPWBPPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)/C=C/C(=O)C4=CC=C(C=C4)F)C5=CC=CS5

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C=CC(=O)C4=CC=C(C=C4)F)C5=CC=CS5

Origin of Product

United States

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